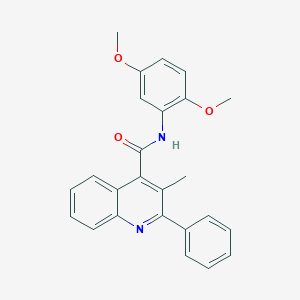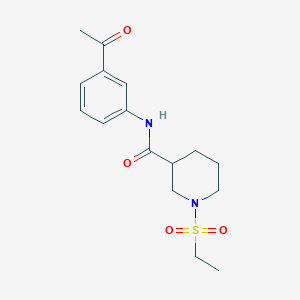![molecular formula C16H13N5O B6004313 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6004313.png)
2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain one or more rings of atoms where at least one atom is not a carbon atom. This particular compound contains several nitrogen atoms and a phenyl group, which is a ring of six carbon atoms attached to the rest of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo and pyrido rings, followed by the introduction of the triazinone ring. The methyl and phenyl groups would likely be introduced in later steps .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo, pyrido, and triazinone rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
As a heterocyclic compound, “this compound” would likely undergo a variety of chemical reactions. The presence of nitrogen atoms in the rings could make the compound a potential nucleophile, capable of donating a pair of electrons to form a new bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a heterocyclic compound, it would likely have a relatively high melting point and be soluble in organic solvents .作用机制
Target of Action
The primary target of 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 , which is crucial for its inhibitory activity.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
实验室实验的优点和局限性
One advantage of 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is its specificity for JMJD3, which allows for the selective inhibition of this histone demethylase without affecting other cellular processes. This specificity makes this compound a valuable tool for studying the role of JMJD3 in biological processes. However, this compound also has limitations as a research tool. It can be difficult to achieve sufficient inhibition of JMJD3 in certain cell types, and off-target effects can occur at high concentrations. Additionally, the effects of this compound can be context-dependent, making it important to carefully consider the biological system being studied.
未来方向
There are several potential future directions for research involving 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One area of interest is the development of more potent and selective inhibitors of JMJD3. Additionally, this compound and other JMJD3 inhibitors may have therapeutic potential for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the biological effects of JMJD3 inhibition and the potential clinical applications of this compound.
合成方法
The synthesis of 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves several steps. First, 2,9-dimethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is reacted with phenylacetic acid to form this compound. This intermediate is then reacted with oxalyl chloride and dimethylformamide to form the acid chloride derivative. Finally, the acid chloride derivative is reacted with 2,3-dimethyl-1H-indole-5-carboxylic acid to form this compound.
科学研究应用
2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been used in a variety of scientific research applications, particularly in the field of epigenetics. It has been shown to selectively inhibit the activity of JMJD3, a histone demethylase that plays a role in the regulation of gene expression. By inhibiting JMJD3, this compound can prevent the demethylation of specific histone residues, leading to changes in gene expression and cellular function. This compound has been used to study the role of JMJD3 in a variety of biological processes, including inflammation, cancer, and stem cell differentiation.
生化分析
Cellular Effects
In terms of cellular effects, compounds similar to 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one have shown significant cytotoxic activities against various cell lines . They have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, suggesting that they may exert their effects at the molecular level by binding to this enzyme and inhibiting its activity .
属性
IUPAC Name |
4,13-dimethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-9-8-17-16(22)13-14(9)21-15(19-18-13)12(10(2)20-21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCDRSGLAJVYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C2=C1N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)
![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6004237.png)
![1-(4-chlorobenzyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6004238.png)
![(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6004248.png)
![5-methyl-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004253.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6004260.png)

![2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6004269.png)
![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6004276.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6004281.png)
![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)

![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[(3,5-dimethylisoxazol-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B6004310.png)
